

Technical Guide: 2-Chloroeicosane (CAS Number: 63758-86-1)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Eicosane, 2-chloro-

Cat. No.: B15445910

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloroeicosane, a chlorinated long-chain alkane. Due to the limited availability of experimental data for this specific isomer, this document combines confirmed identifiers with predicted properties and established methodologies for synthesis and analysis based on analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating long-chain haloalkanes.

Chemical Identification

2-Chloroeicosane is the chlorinated hydrocarbon with a chlorine atom substituted at the second carbon position of an eicosane chain.

Identifier	Value
CAS Number	63758-86-1
IUPAC Name	2-Chloroeicosane
Synonyms	Eicosane, 2-chloro-
Chemical Formula	C ₂₀ H ₄₁ Cl
Molecular Weight	317.00 g/mol

Physicochemical Properties

Experimental physicochemical data for 2-chloroeicosane is not readily available in the literature. The following table summarizes predicted properties based on computational models. These values should be used as estimates.

Property	Predicted Value	Notes
Boiling Point	~370-390 °C	Estimated based on the boiling point of 1-chloroeicosane and trends in similar compounds.
Density	~0.86 g/cm ³	Predicted based on the density of similar long-chain haloalkanes.
LogP (Octanol-Water Partition Coefficient)	> 8	Indicative of very high lipophilicity and low aqueous solubility.
Vapor Pressure	Very Low	Expected due to high molecular weight and boiling point.

Synthesis Protocol: Free Radical Chlorination of Eicosane

A common method for the chlorination of alkanes is free radical substitution. This process is typically non-selective and will result in a mixture of chlorinated isomers, including 2-chloroeicosane, as well as products of multiple chlorinations. The following is a generalized experimental protocol.

Reaction:



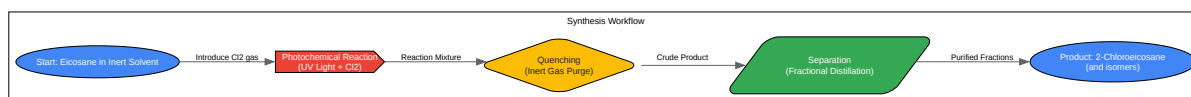
Materials:

- Eicosane
- Chlorine gas (Cl_2)
- Inert solvent (e.g., carbon tetrachloride - Caution: Toxic)
- Photochemical reactor with a UV lamp
- Gas washing bottle with sodium hydroxide solution (for unreacted chlorine)
- Distillation apparatus

Procedure:

- Dissolve eicosane in an appropriate inert solvent within the photochemical reactor.
- Initiate UV irradiation of the solution.
- Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be monitored.
- Continue the reaction until the desired degree of chlorination is achieved. Reaction progress can be monitored by gas chromatography.
- Stop the flow of chlorine and the UV irradiation.

- Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved unreacted chlorine and HCl gas. The off-gas should be passed through a sodium hydroxide trap.
- The resulting mixture will contain unreacted eicosane, 2-chloroeicosane, other monochlorinated isomers, and polychlorinated products.
- Fractional distillation under reduced pressure is required to separate the different components of the reaction mixture. The separation of isomers is challenging due to their similar boiling points.



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A generalized workflow for the synthesis of 2-chloroeicosane.

Analytical Methods for Identification

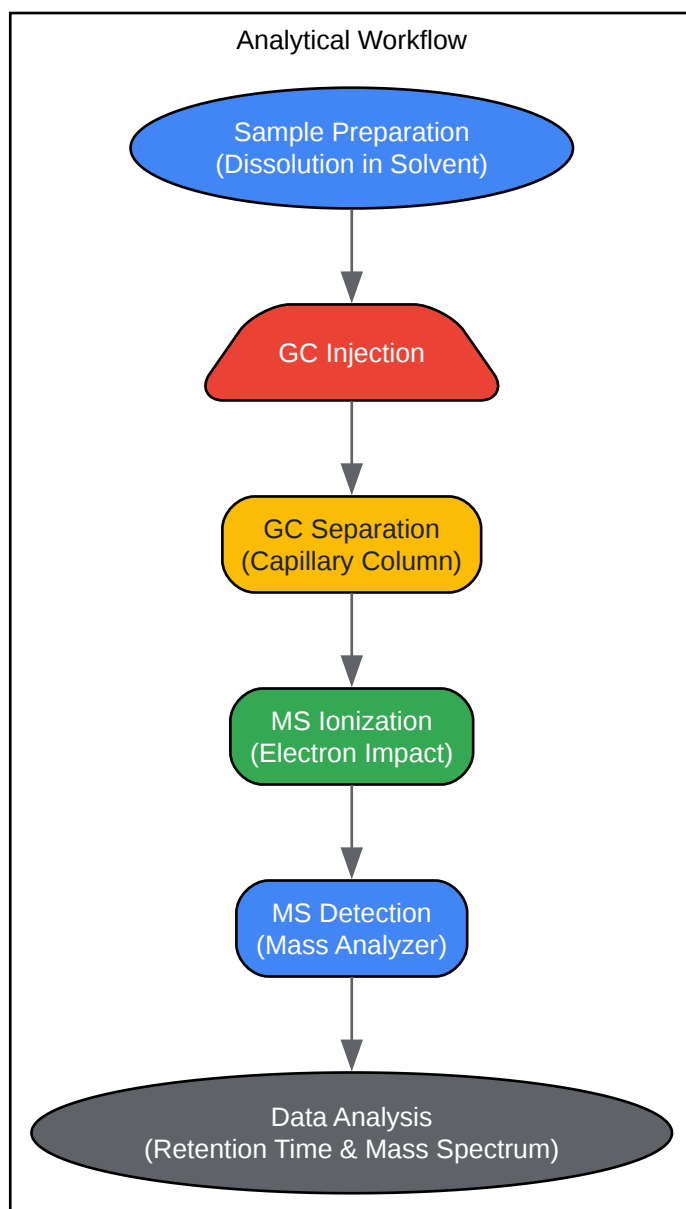
The identification and quantification of 2-chloroeicosane, particularly within a mixture of isomers, would typically be performed using gas chromatography coupled with mass spectrometry (GC-MS).

Instrumentation:

- Gas Chromatograph with a capillary column suitable for high-boiling point compounds (e.g., DB-5ms).
- Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an Electron Ionization (EI) source.

GC-MS Protocol:

- **Sample Preparation:** Dissolve the sample containing 2-chloroeicosane in a suitable volatile solvent (e.g., hexane or dichloromethane).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet.
- **GC Separation:** Use a temperature program to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100 $^{\circ}$ C), ramp up to a high temperature (e.g., 300 $^{\circ}$ C), and hold to ensure elution of all compounds.
- **MS Detection:** As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are detected.
- **Data Analysis:** The retention time from the gas chromatogram and the mass spectrum are used to identify the compound.



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A typical workflow for the GC-MS analysis of 2-chloroeicosane.

Spectroscopic Identification (Theoretical)

While experimental spectra for 2-chloroeicosane are not readily available, the following sections describe the expected spectroscopic characteristics based on the principles of mass spectrometry and nuclear magnetic resonance (NMR) for similar haloalkanes.

Mass Spectrometry (MS)

In electron impact mass spectrometry, 2-chloroeicosane would undergo fragmentation.

- **Molecular Ion (M⁺):** The molecular ion peak would be expected at m/z 316 and 318, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. The molecular ion peak itself may be weak due to the facile fragmentation of the long alkyl chain.
- **Key Fragmentation Pathways:**
 - **Alpha-Cleavage:** Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 301/303. Cleavage of the C2-C3 bond would result in the loss of an octadecyl radical (•C₁₈H₃₇) to give a fragment at m/z 63/65.
 - **Loss of HCl:** A common fragmentation pathway for chloroalkanes is the elimination of HCl, which would lead to a fragment at m/z 280.
 - **Alkyl Chain Fragmentation:** A series of peaks separated by 14 amu (corresponding to CH₂ units) would be expected due to fragmentation along the eicosane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- **-CHCl- (C2):** The proton on the carbon bearing the chlorine atom would appear as a multiplet in the range of 3.5 - 4.0 ppm. The downfield shift is due to the deshielding effect of the electronegative chlorine atom. The multiplicity would be complex due to coupling with the protons on C1 and C3.
- **-CH₃ (C1):** The methyl protons at the C1 position would appear as a doublet in the range of 1.5 - 1.7 ppm, coupled to the proton on C2.
- **-CH₂- (C3):** The methylene protons at the C3 position would appear as a multiplet in the range of 1.6 - 1.8 ppm, coupled to the protons on C2 and C4.
- **Alkyl Chain Protons (-CH₂-)_n:** The remaining methylene protons of the long alkyl chain would produce a broad signal in the range of 1.2 - 1.4 ppm.

- Terminal -CH₃ (C20): The terminal methyl group at the end of the chain would appear as a triplet at approximately 0.8 - 0.9 ppm.

¹³C NMR:

- -CHCl- (C2): The carbon atom bonded to the chlorine would be significantly deshielded and is expected to have a chemical shift in the range of 60 - 70 ppm.
- -CH₃ (C1): The methyl carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 20 - 30 ppm.
- -CH₂- (C3): The methylene carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 30 - 40 ppm.
- Alkyl Chain Carbons (-CH₂-)_n: The carbons of the main alkyl chain would resonate in the range of 22 - 32 ppm.
- Terminal -CH₃ (C20): The terminal methyl carbon would appear at approximately 14 ppm.

Safety and Handling

Specific toxicity data for 2-chloroeicosane is not available. However, as with all chlorinated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be a skin and eye irritant. Due to its high lipophilicity, it may be persistent in the environment and bioaccumulative.

Conclusion

2-Chloroeicosane is a long-chain haloalkane for which there is a notable lack of published experimental data. This guide has provided its key identifiers and a theoretical framework for its synthesis, analysis, and spectroscopic characterization based on established chemical principles and data from analogous compounds. This information is intended to be a valuable starting point for researchers and professionals requiring information on this compound. It is strongly recommended that any properties or behaviors are confirmed experimentally.

- To cite this document: BenchChem. [Technical Guide: 2-Chloroeicosane (CAS Number: 63758-86-1)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15445910#2-chloroeicosane-cas-number-and-identification>]

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com